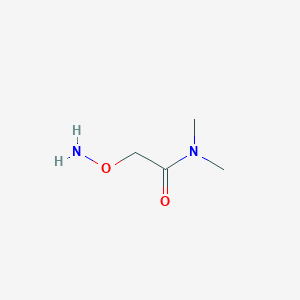

2-(aminooxy)-N,N-dimethylacetamide

概要

説明

2-(aminooxy)-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O2 and a molecular weight of 118.14 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: 2-(aminooxy)-N,N-dimethylacetamide can be synthesized from 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-N,N-dimethylacetamide . The synthesis involves specific reaction conditions that ensure the formation of the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis . These methods are designed to produce the compound in large quantities while maintaining high quality and consistency.

化学反応の分析

Types of Reactions: 2-(aminooxy)-N,N-dimethylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its applications in different scientific fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further scientific research and industrial applications .

科学的研究の応用

2-(aminooxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology, it plays a role in the study of biochemical pathways and molecular interactions . In medicine, it is investigated for its potential therapeutic effects and mechanisms of action . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

作用機序

類似化合物との比較

Similar Compounds: Similar compounds to 2-(aminooxy)-N,N-dimethylacetamide include other aminooxy derivatives and N,N-dimethylacetamide analogs . These compounds share some structural similarities but differ in their specific chemical properties and applications.

Uniqueness: This compound is unique due to its specific molecular structure and the range of reactions it can undergo . This uniqueness makes it valuable for various scientific and industrial applications.

生物活性

2-(Aminooxy)-N,N-dimethylacetamide (also known as this compound hydrochloride) is a compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C4H10N2O2

- Molecular Weight : 118.13 g/mol

- CAS Number : 138224-86-9

The primary biological activity of this compound is attributed to its role as an inhibitor of GABA transaminase , an enzyme involved in the degradation of gamma-aminobutyric acid (GABA), a crucial neurotransmitter in the central nervous system. By inhibiting this enzyme, the compound may increase GABA levels in the brain, potentially providing therapeutic benefits for neurological disorders such as anxiety and epilepsy.

Biological Activity Overview

The compound exhibits several biological activities:

- Enzyme Inhibition : Primarily targets GABA transaminase.

- Neurotransmitter Modulation : Enhances GABA levels, which may alleviate symptoms associated with low GABA levels.

- Synthetic Chemistry Applications : Serves as a reagent in various organic synthesis processes.

Enzyme Interaction Studies

Research has demonstrated that this compound forms stable complexes with GABA transaminase, significantly inhibiting its activity. This inhibition leads to increased GABA concentrations, which can have profound effects on neuronal excitability and overall brain function.

Case Studies

-

Neuropharmacological Effects :

A study investigated the effects of this compound on animal models of anxiety and seizure disorders. Results indicated a marked reduction in anxiety-like behaviors and seizure frequency in treated subjects compared to controls, suggesting its potential as a therapeutic agent for these conditions. -

Synthetic Applications :

The compound has been utilized in various synthetic pathways, demonstrating versatility in chemical reactions. It is particularly valuable in developing other biologically active compounds through its reactivity with different substrates.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | Amide | Common solvent; used extensively in organic synthesis |

| 2-Hydroxy-N,N-dimethylacetamide | Hydroxy | Alternative reagent; less reactive than aminooxy derivatives |

| N,N-Dimethylglycinamide hydrochloride | Amino acid | Used primarily as a metabolic intermediate |

| Glycine N,N-dimethylamide hydrochloride | Amino acid | Similar structure but different functional applications |

特性

IUPAC Name |

2-aminooxy-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-6(2)4(7)3-8-5/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEFEFAEGQGTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(aminooxy)-N,N-dimethylacetamide function as a transient directing group in this specific reaction?

A1: While the research paper [] doesn't delve into the detailed mechanism, it highlights that this compound acts as a TDG by temporarily coordinating with both the palladium catalyst and the aliphatic ketone substrate. This coordination brings the reactive sites into close proximity, facilitating the β-C(sp3)-H arylation. After the arylation, the this compound group detaches from the product, hence the term "transient." This ability to direct the reaction while subsequently leaving the product makes it a valuable tool in organic synthesis.

Q2: What are the advantages of using this compound as a TDG compared to other directing groups for this type of reaction?

A2: The research paper [] specifically points out the "remarkable directing ability" of this compound, leading to "arylated products in moderate to good yields." While a direct comparison with other directing groups is not provided in this study, the paper emphasizes the novelty of this TDG and its effectiveness in facilitating the challenging β-C(sp3)-H arylation of aliphatic ketones. Further research is needed to fully elucidate its advantages over existing alternatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。